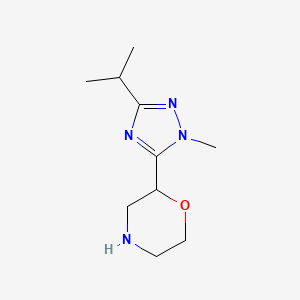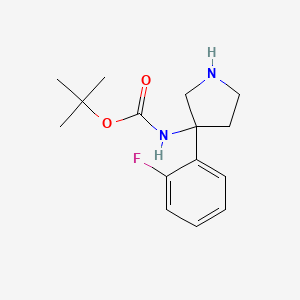![molecular formula C6H11NO B13636530 2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)
2-Oxabicyclo[2.2.1]heptan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[221]heptan-5-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-5-amine typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction forms the bicyclic structure, which can then be further functionalized to introduce the amine group at the 5-position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels–Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and strong nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other functionalized derivatives that can be used in further synthetic applications.
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-5-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxabicyclo[2.2.1]heptan-5-amine include:
- 7-Oxabicyclo[2.2.1]heptane
- 2-Azabicyclo[2.2.1]heptane
- Norcantharidin
Uniqueness
What sets this compound apart is its specific amine substitution at the 5-position, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for targeted synthetic and medicinal applications .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-5-amine |
InChI |
InChI=1S/C6H11NO/c7-6-2-5-1-4(6)3-8-5/h4-6H,1-3,7H2 |
InChI Key |
PXHCGNSPYJSHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



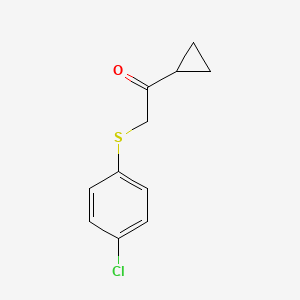



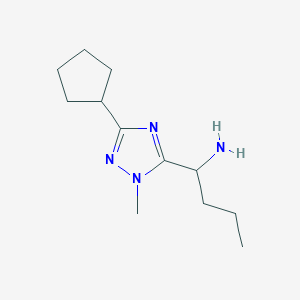
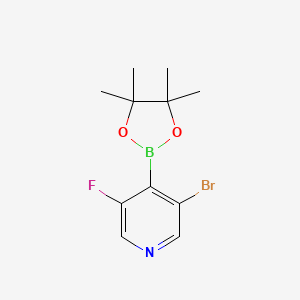
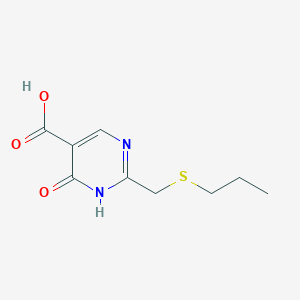
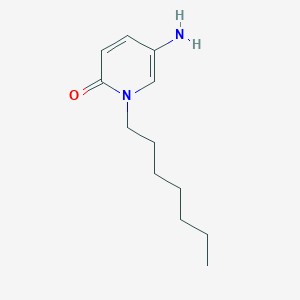
![1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13636502.png)
